molecular formula C16H12O3S B1184287 6-(Cinnamyloxy)-1,3-benzoxathiol-2-one

6-(Cinnamyloxy)-1,3-benzoxathiol-2-one

Cat. No.: B1184287
M. Wt: 284.329
InChI Key: CCYMZWCIQYNRMH-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Cinnamyloxy)-1,3-benzoxathiol-2-one is a derivative of the 1,3-benzoxathiol-2-one scaffold, a heterocyclic compound characterized by a fused benzene ring with oxygen and sulfur atoms at positions 1 and 3, respectively.

Properties

Molecular Formula

C16H12O3S

Molecular Weight

284.329

IUPAC Name

6-[(E)-3-phenylprop-2-enoxy]-1,3-benzoxathiol-2-one

InChI

InChI=1S/C16H12O3S/c17-16-19-14-11-13(8-9-15(14)20-16)18-10-4-7-12-5-2-1-3-6-12/h1-9,11H,10H2/b7-4+

InChI Key

CCYMZWCIQYNRMH-QPJJXVBHSA-N

SMILES

C1=CC=C(C=C1)C=CCOC2=CC3=C(C=C2)SC(=O)O3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 1,3-benzoxathiol-2-one derivatives are highly dependent on substituent type and position. Below is a detailed comparison:

Anticancer Activity

Compound Substituent (Position) Cancer Cell Line (IC₅₀) Selectivity (Normal Cells) Key Findings Reference
6-Methoxy-1,3-benzoxathiol-2-one (Compound 7) Methoxy (6) SKMEL-19 (3.3 µM) Low toxicity (MRC-5) High cytotoxicity against melanoma; selective for cancer cells
Schiff base derivatives (e.g., Compound 4) Hydrazone (6) MCF-7, AGP-01 Moderate selectivity Antitumor activity via apoptosis induction
Hypothetical 6-(Cinnamyloxy) derivative Cinnamyloxy (6) N/A N/A Predicted enhanced lipophilicity may improve tumor penetration but requires validation.
  • Key Insight : Methoxy substituents (e.g., Compound 7) demonstrate potent and selective anticancer activity, likely due to optimal steric and electronic effects. Cinnamyloxy’s larger aromatic group may alter binding kinetics or metabolism, necessitating further study .

Antimicrobial Activity

Compound Substituent (Position) MIC (µg/mL) Target Pathogens Mechanism Reference
6-Hydroxy-1,3-benzoxathiol-2-one (Tioxolone) Hydroxyl (6) 32–64 (Bacteria) Gram-positive bacteria Broad-spectrum antibacterial activity
6-Nitrobenzyloxy derivative (3e) Nitrobenzyl (6) 8–32 (Candida spp.) Candida albicans, C. glabrata Antifungal via membrane disruption
6-Methoxybenzyloxy derivative (3j) Methoxybenzyl (6) 16–64 (S. epidermidis) Gram-positive bacteria Bactericidal (MBC/MIC ≤4)
Hypothetical 6-(Cinnamyloxy) derivative Cinnamyloxy (6) N/A N/A Potential dual antifungal/antibacterial activity due to aromatic π-π interactions.
  • Key Insight: Nitro and methoxybenzyl groups enhance antifungal and antibacterial potency, respectively. The cinnamyloxy group’s conjugated double bond could mimic these effects or introduce novel mechanisms .

Physicochemical Properties

Compound Substituent (Position) Solubility Crystal Packing Bioavailability Predictions Reference
6-Methoxy-1,3-benzoxathiol-2-one (I) Methoxy (6) Low O–H∙∙∙O and π-π stacking Moderate (lipophilic)
6-Acetoxy-1,3-benzoxathiol-2-one (II) Acetoxy (6) Moderate C–H∙∙∙O interactions High (enhanced solubility)
Hypothetical 6-(Cinnamyloxy) derivative Cinnamyloxy (6) Very low Extensive π-π stacking Low (requires formulation)
  • Key Insight : Bulkier substituents like cinnamyloxy may reduce solubility but improve membrane permeability. Structural studies of related compounds suggest that hydrogen bonding and π-π interactions critically influence stability and activity .

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